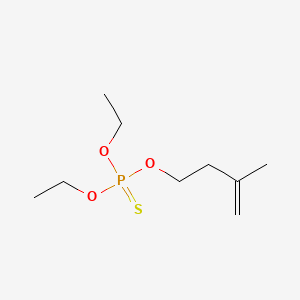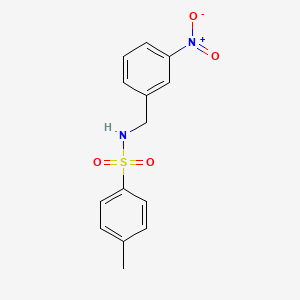![molecular formula C13H13Cl2N5O B12809517 4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide CAS No. 70650-51-0](/img/structure/B12809517.png)
4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and a butanehydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide typically involves the reaction of 4-chlorophenylhydrazine with 5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is essential to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly for its antitubercular activity.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of the target compound.
5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid: Another precursor used in the synthesis.
4-chlorophenol: A related compound with similar structural features.
Uniqueness
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is unique due to its specific combination of a triazine ring and a butanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
70650-51-0 |
|---|---|
Formule moléculaire |
C13H13Cl2N5O |
Poids moléculaire |
326.18 g/mol |
Nom IUPAC |
4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide |
InChI |
InChI=1S/C13H13Cl2N5O/c14-7-1-2-12(21)18-20-13-17-11(8-16-19-13)9-3-5-10(15)6-4-9/h3-6,8H,1-2,7H2,(H,18,21)(H,17,19,20) |
Clé InChI |
UKINOWWQEQRAEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=NC(=N2)NNC(=O)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


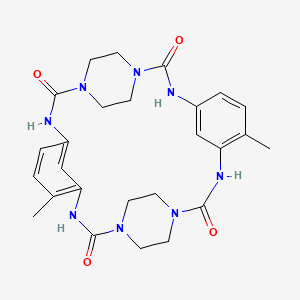

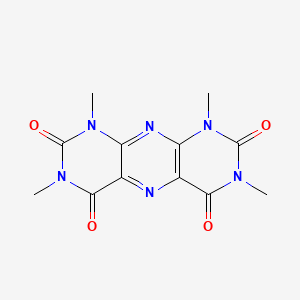
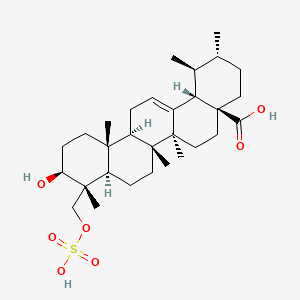



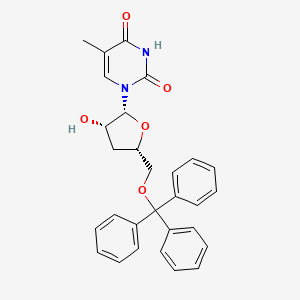
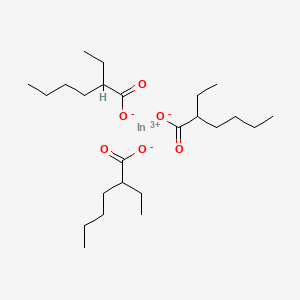
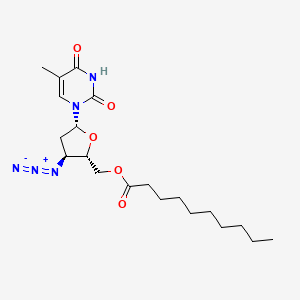

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
